[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride
Description
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopentyl ring substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₇H₁₀ClF₃O₂S, with a calculated molecular weight of 250.52 g/mol. The trifluoromethyl group confers electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl chloride moiety. This compound is likely utilized in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. Its steric profile, influenced by the cyclopentyl ring, may modulate reactivity compared to simpler sulfonyl chlorides [1].
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)5-6(7(9,10)11)3-1-2-4-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGEDDMRGAOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the introduction of a trifluoromethyl group to a cyclopentyl ring followed by the addition of a methanesulfonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
Synthetic Chemistry
Versatile Reagent
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is particularly valuable for introducing sulfonyl groups into organic molecules, which enhances their reactivity and functionality. This capability is crucial for the development of complex organic compounds used in various applications.
Reactivity and Functionalization
The compound's trifluoromethyl group contributes to its unique reactivity profile, allowing for selective modifications in synthetic pathways. This property is exploited in the synthesis of various intermediates that are essential for further chemical transformations.
Pharmaceutical Development
Synthesis of Sulfonamide Drugs
In the pharmaceutical industry, this compound is employed in the synthesis of sulfonamide drugs. These drugs are significant for treating bacterial infections and other medical conditions. The introduction of the trifluoromethyl group can enhance the pharmacological properties of these compounds, making them more effective.
Case Study: FDA-Approved Drugs
Research indicates that compounds containing trifluoromethyl groups have been successful in drug development. For instance, recent studies have highlighted the incorporation of trifluoromethyl groups in various FDA-approved drugs, showcasing their importance as pharmacophores in medicinal chemistry .
Agrochemical Formulations
Development of Herbicides and Insecticides
The compound is also utilized in agrochemical formulations, including herbicides and insecticides. Its ability to modify biological activity makes it a valuable tool for developing more effective agricultural chemicals that can improve crop yields and pest management strategies.
Impact on Agricultural Productivity
The use of this compound in agrochemicals has been linked to enhanced performance characteristics, such as increased efficacy against target pests and reduced environmental impact compared to traditional chemicals.
Material Science
Specialty Polymers and Resins
In material science, this compound is used in producing specialty polymers and resins. These materials benefit from enhanced properties such as thermal stability and chemical resistance, making them suitable for various industrial applications.
Applications in Coatings and Adhesives
The incorporation of this compound into coatings and adhesives can lead to improved durability and performance under harsh conditions, which is critical for many industrial applications.
Data Tables
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Synthetic Chemistry | Reagent for sulfonyl group introduction | Enhanced reactivity and functionality |
| Pharmaceutical Development | Synthesis of sulfonamide drugs | Improved efficacy against infections |
| Agrochemical Formulations | Development of herbicides and insecticides | Increased agricultural productivity |
| Material Science | Production of specialty polymers and resins | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S
- Molecular Weight : 168.52 g/mol
- Physical Properties :
- Boiling Point: 29–32°C
- Density: 1.583 g/mL
- Refractive Index: 1.334 (20°C)
- Key Differences :
1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride
- Molecular Formula : C₁₂H₆ClF₃O
- Molecular Weight : 258.62 g/mol
- Key Differences: Contains a carbonyl chloride (-COCl) group instead of a sulfonyl chloride (-SO₂Cl), reducing electrophilicity. Applications: Likely used in acylations; less reactive toward nucleophiles compared to sulfonyl chlorides .
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl Chloride
- Molecular Formula : C₆H₈ClF₂O₂S (estimated)
- Molecular Weight : ~216.64 g/mol (estimated)
- The 1,1-difluoroethyl group (-CH₂CF₂H) is less electron-withdrawing than -CF₃, leading to reduced electrophilicity. Applications: Smaller size may improve diffusion in biological systems but reduce thermal stability .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Boiling Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|
| [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride | C₇H₁₀ClF₃O₂S | 250.52 | Sulfonyl chloride | ~150–180 (est.) | Moderate (steric hindrance) |
| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | Sulfonyl chloride | 29–32 | High |
| 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride | C₁₂H₆ClF₃O | 258.62 | Carbonyl chloride | >200 (est.) | Low |
| [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride | C₆H₈ClF₂O₂S | ~216.64 | Sulfonyl chloride | ~80–100 (est.) | High (strain-induced) |
Commercial Availability
While trifluoromethanesulfonyl chloride is widely available (e.g., from Sigma-Aldrich, TCI Chemicals) , the target compound may require custom synthesis due to its specialized structure.
Biological Activity
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating its access to active sites of enzymes. This interaction can inhibit enzyme activity by blocking substrate access, which is crucial for various biochemical pathways .
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit diverse biological activities, including:
- Antibacterial Activity : Certain derivatives have shown significant antibacterial properties against various pathogens. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Escherichia coli and Candida albicans .
- Anticancer Activity : Studies have reported that related compounds exhibit cytotoxic effects against multiple cancer cell lines. For example, some derivatives showed IC50 values lower than the standard chemotherapeutic agent Doxorubicin, indicating their potential as anticancer agents .
- Enzyme Inhibition : The sulfonyl chloride moiety is known for its ability to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This property has been exploited in designing enzyme inhibitors for therapeutic applications.
Case Studies and Research Findings
- Anticancer Studies : A series of urea derivatives containing sulfonyl groups were synthesized and tested for their anticancer properties. Compounds 7 and 8 showed IC50 values of 44.4 μM and 22.4 μM against the PACA2 cell line, respectively, outperforming Doxorubicin (IC50 = 52.1 μM). Additionally, these compounds downregulated key genes involved in cancer progression such as BRCA1 and TP53 .
- Enzyme Targeting : Molecular docking studies have revealed that compounds similar to this compound can effectively inhibit enoyl reductase in E. coli and human SOS1 proteins. These interactions suggest a promising avenue for developing new antibacterial and anticancer agents through targeted inhibition .
Data Tables
| Activity Type | Compound | MIC/IC50 Values | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | Compound 8 | 4.88 µg/mL | E. coli, C. albicans |
| Anticancer | Compound 7 | 44.4 µM | PACA2 (pancreatic cancer cell line) |
| Anticancer | Compound 8 | 22.4 µM | PACA2 |
| Enzyme Inhibition | Similar Compounds | Varies | Enoyl reductase (E. coli), SOS1 (human) |
Safety and Toxicity
The safety profile of this compound indicates potential hazards, including severe skin burns and eye damage upon exposure. It is classified as toxic if inhaled or ingested, necessitating careful handling in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
